molecular formula C20H15N3O3S B407412 5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332062-62-1

5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B407412
CAS No.: 332062-62-1
M. Wt: 377.4g/mol
InChI Key: NGVFUOMJXADYRE-UHFFFAOYSA-N
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Description

5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with the molecular formula C20H15N3O3S It is characterized by the presence of a nitrophenyl group, a thienyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by the introduction of the thienyl and nitrophenyl groups through electrophilic aromatic substitution reactions. The final step often involves cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction parameters (temperature, pressure, pH), and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The nitrophenyl and thienyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(4-Ethylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-(4-Chloro-3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

5-{3-Nitrophenyl}-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both nitrophenyl and thienyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-(3-nitrophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-23(25)14-6-3-5-13(11-14)20-22-17(15-7-1-2-8-18(15)26-20)12-16(21-22)19-9-4-10-27-19/h1-11,17,20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFUOMJXADYRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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